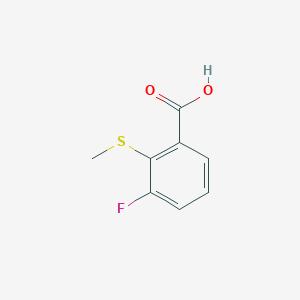

3-Fluoro-2-(methylsulfanyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXUQUSINFRJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 2 Methylsulfanyl Benzoic Acid

Established Synthetic Pathways and Precursor Strategies

Established synthetic routes to polysubstituted benzoic acids often rely on multi-step sequences starting from readily available precursors. These pathways are designed to control the regiochemistry of the substitution reactions, ensuring the correct placement of the functional groups.

Multi-Step Synthesis Approaches

A plausible and common strategy for synthesizing compounds like 3-Fluoro-2-(methylsulfanyl)benzoic acid involves the use of a pre-functionalized benzene (B151609) ring, followed by sequential introduction of the remaining substituents. One such approach could begin with a di-substituted halogenated benzoic acid, which serves as a key intermediate.

A potential pathway could start from 2,3-difluorobenzoic acid or 2-chloro-3-fluorobenzoic acid. The synthesis of these precursors is documented. For instance, 2-chloro-3-fluorobenzoic acid can be prepared from 2,3-dichlorobenzoyl chloride through a fluorine substitution reaction using a fluorinating agent in the presence of a phase-transfer catalyst, followed by hydrolysis. google.com Similarly, 2-bromo-3-fluorobenzoic acid can be synthesized from m-fluorobenzotrifluoride through a sequence of nitration, bromination, reduction, deamination, separation, and hydrolysis. google.com Another route to 2-bromo-3-fluorobenzoic acid starts from 2-amino-3-fluorobenzoic acid via a Sandmeyer-type reaction. chemicalbook.comorgsyn.org

Once the 2-halo-3-fluorobenzoic acid precursor is obtained, the subsequent key step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the methylsulfanyl group. This reaction would involve treating the 2-halo-3-fluorobenzoic acid with a source of methylthiolate, such as sodium thiomethoxide (NaSMe) or methyl mercaptan (CH3SH) in the presence of a base. The halogen at the 2-position, being ortho to the activating carboxylic acid group and meta to the fluorine, is susceptible to nucleophilic displacement. While the displacement of a fluorine atom at the 2-position can be challenging, chloro and bromo substituents are generally better leaving groups in SNAr reactions. google.com

Table 1: Potential Precursors for this compound Synthesis

| Precursor Compound | Potential Synthetic Route to Precursor | Key Subsequent Reaction |

| 2-Chloro-3-fluorobenzoic acid | Fluorination of 2,3-dichlorobenzoyl chloride followed by hydrolysis google.com | Nucleophilic aromatic substitution with a methylthiolate source |

| 2-Bromo-3-fluorobenzoic acid | Multi-step synthesis from m-fluorobenzotrifluoride google.com or from 2-amino-3-fluorobenzoic acid chemicalbook.com | Nucleophilic aromatic substitution with a methylthiolate source |

Regioselective Functionalization Techniques

An alternative to the multi-step synthesis starting with a pre-halogenated precursor is the direct regioselective functionalization of a more readily available starting material, such as 3-fluorobenzoic acid. This approach aims to introduce the methylsulfanyl group specifically at the C-2 position.

One powerful technique for achieving such regioselectivity is directed ortho-metalation (DoM). In this strategy, a directing group on the aromatic ring coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation of the adjacent ortho position. The resulting arylmetal species can then be quenched with an electrophile to introduce the desired functional group. The carboxylic acid group itself, or its corresponding carboxylate, can act as a directing group. rsc.orgnih.govorganic-chemistry.org

For the synthesis of this compound, 3-fluorobenzoic acid could be treated with a strong lithium amide base or a combination of organolithium reagents to effect lithiation at the C-2 position, directed by the carboxylate. The resulting 2-lithiated species could then be reacted with an electrophilic sulfur reagent, such as dimethyl disulfide (CH3SSCH3), to install the methylsulfanyl group. The regioselectivity of this metalation would be crucial, as deprotonation could also potentially occur at the C-4 position. The electronic and steric effects of the fluorine and carboxylic acid groups would influence the outcome of this reaction.

Novel and Optimized Synthetic Routes

Research in organic synthesis continually seeks to develop more efficient, sustainable, and cost-effective methods. For a specialized molecule like this compound, novel approaches could focus on improving yield, reducing step count, and employing more environmentally benign reagents and conditions.

Development of Efficient and Sustainable Synthesis Protocols

Modern synthetic methodologies that could be applied to optimize the synthesis of this compound include catalytic C-H activation/functionalization. Ruthenium-catalyzed ortho-C-H arylation and allylation of benzoic acids have been reported, demonstrating the feasibility of using the carboxylate as an in-situ directing group for catalytic functionalization. nih.govnih.gov Adapting such a system for C-H sulfenylation would represent a significant advancement. This would involve the direct reaction of 3-fluorobenzoic acid with a methylthiolating agent in the presence of a suitable transition metal catalyst and oxidant. A successful catalytic C-H sulfenylation would offer a more atom-economical and potentially more sustainable route compared to classical multi-step syntheses.

Exploration of Alternative Reagents and Catalytic Systems

The exploration of alternative reagents and catalysts for the key bond-forming steps could lead to improved synthetic routes. For the nucleophilic aromatic substitution pathway, the use of palladium or copper catalysts could potentially facilitate the coupling of 2-halo-3-fluorobenzoic acids with methyl mercaptan or its salts under milder conditions than traditional SNAr reactions. Such cross-coupling reactions are well-established for the formation of C-S bonds.

In the context of directed ortho-metalation, the use of alternative magnesiation reagents, such as sBu2Mg, has been shown to allow for mild and regioselective ortho-magnesiations of various aromatics. rsc.org Applying such a reagent to 3-fluorobenzoic acid could offer a more selective and potentially more functional group tolerant method for introducing the methylsulfanyl group at the C-2 position.

Mechanistic Investigations of Formation Reactions

The formation of this compound via the proposed nucleophilic aromatic substitution pathway would proceed through a well-established SNAr mechanism. This mechanism involves two key steps:

Nucleophilic Attack: The nucleophilic methylthiolate anion attacks the electron-deficient carbon atom bearing the halogen (the ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing carboxylic acid group.

Departure of the Leaving Group: Aromaticity is restored by the elimination of the halide ion (Cl- or Br-) from the Meisenheimer complex, yielding the final product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step as it involves the disruption of the aromatic system. youtube.com

For the directed ortho-metalation pathway, the mechanism involves the initial deprotonation of the carboxylic acid by the strong base to form a lithium carboxylate. This carboxylate then coordinates to another equivalent of the base, directing the deprotonation to the adjacent C-2 position. The resulting dilithiated species is then quenched by the electrophilic sulfur reagent. The regioselectivity of the ortho-lithiation is a key aspect of this mechanism and is influenced by the coordination of the directing group and the electronic effects of the substituents on the ring.

Reaction Mechanism Elucidation Studies

Information regarding reaction mechanism elucidation studies for the synthesis of this compound is not available in the reviewed scientific literature.

Stereochemical Considerations in Synthetic Transformations

There is no information available in the current body of scientific literature regarding stereochemical considerations in the synthetic transformations leading to this compound.

Derivatives of 3 Fluoro 2 Methylsulfanyl Benzoic Acid in Chemical Biology and Ligand Design Research

Design and Synthesis of Functionalized Derivatives

The design and synthesis of derivatives from a core scaffold like 3-Fluoro-2-(methylsulfanyl)benzoic acid are foundational to exploring its potential in chemical biology and ligand design. The synthetic routes would likely leverage the reactivity of the carboxylic acid group and the potential for modification of the methylsulfanyl group.

The carboxylic acid handle of this compound is a prime site for derivatization. Standard coupling reactions, such as amidation or esterification, would allow for the introduction of a wide array of substituents. These substituents could be systematically varied to probe the structural requirements for interaction with a biological target. For instance, a library of amide derivatives could be synthesized by reacting the parent acid with a diverse set of amines.

The selection of these amines would be guided by the desire to explore different physicochemical properties. For example, incorporating aliphatic chains of varying lengths could probe hydrophobic pockets in a target protein, while the addition of charged or polar groups could explore electrostatic or hydrogen bonding interactions. The fluorine atom at the 3-position can influence the acidity of the carboxylic acid and the conformation of the molecule, while the methylsulfanyl group at the 2-position provides a site for potential oxidation to the corresponding sulfoxide (B87167) or sulfone, thereby modulating polarity and hydrogen bonding capacity.

Table 1: Hypothetical Library of 3-Fluoro-2-(methylsulfanyl)benzamide Derivatives for Structural Probing

| Derivative ID | Amine Moiety | Rationale for Inclusion |

| 1a | Benzylamine | Introduction of a simple aromatic group. |

| 1b | 4-Methoxybenzylamine | Probing for potential hydrogen bond acceptor interactions. |

| 1c | 4-Chlorobenzylamine | Introduction of a halogen for potential halogen bonding. |

| 1d | Cyclohexylamine | Exploration of a non-aromatic, hydrophobic substituent. |

| 1e | Morpholine | Introduction of a polar, heterocyclic group to enhance solubility. |

| 1f | 4-Aminobenzoic acid | Addition of a second acidic group to probe charged interactions. |

This table is illustrative and represents a potential starting point for a medicinal chemistry campaign.

Building upon the synthetic handles available on the this compound scaffold, conjugates and probes could be developed to investigate biological systems. These tools are instrumental in identifying target proteins, elucidating mechanisms of action, and visualizing biological processes.

For example, a derivative could be functionalized with a reporter group, such as a fluorophore (e.g., fluorescein (B123965) or rhodamine), to create a fluorescent probe. Such a probe could be used in cellular imaging studies to determine the subcellular localization of the compound and its potential binding partners.

Alternatively, the scaffold could be appended with a reactive group, such as an alkyne or an azide, to enable "click chemistry" reactions. This would allow for the creation of biotinylated probes for affinity purification of target proteins or for conjugation to solid supports for use in chemical proteomics experiments. The development of such chemical probes is a key strategy in modern chemical biology for target identification and validation.

Structure-Activity Relationship (SAR) Studies of Derivatives for Target Interaction Research

A systematic SAR study would involve the synthesis and biological testing of a carefully designed set of analogs. For the this compound scaffold, this would entail modifications at several key positions:

The Carboxylic Acid: As discussed, conversion to amides and esters with a wide variety of substituents would be a primary focus.

The Methylsulfanyl Group: Oxidation to the sulfoxide and sulfone would probe the effect of increased polarity and hydrogen bonding potential. Replacement of the methyl group with other alkyl or aryl groups could explore steric and hydrophobic interactions.

The Aromatic Ring: While synthetically more challenging, modification of the aromatic ring by introducing additional substituents could provide further insights into the SAR.

The biological activity of each analog would be determined using appropriate in vitro assays. For example, if the target is an enzyme, enzymatic inhibition assays would be used to determine the IC50 value for each compound.

Table 2: Illustrative SAR Data for a Hypothetical Series of 3-Fluoro-2-(alkylsulfanyl)benzoic Acid Analogs Against a Target Enzyme

| Compound ID | R Group (at Sulfur) | Biological Activity (IC50, µM) |

| 2a | Methyl | 10.5 |

| 2b | Ethyl | 8.2 |

| 2c | Isopropyl | 15.8 |

| 2d | Phenyl | 5.1 |

| 2e | 4-Chlorophenyl | 2.3 |

This data is hypothetical and serves to illustrate the type of information that would be generated in an SAR study.

In conjunction with experimental SAR studies, computational modeling can be a powerful tool for predicting the activity of new analogs and for optimizing lead compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the physicochemical properties of the compounds with their biological activity.

If the three-dimensional structure of the biological target is known, molecular docking studies can be performed to predict the binding mode of the derivatives. These studies can provide valuable insights into the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can then be used to design new analogs with improved binding affinity and selectivity.

For the this compound scaffold, docking studies could help to rationalize the observed SAR and guide the design of new derivatives with optimized interactions with the target's active site. For example, if a hydrophobic pocket is identified near the methylsulfanyl group, analogs with larger, more hydrophobic substituents at this position could be designed and synthesized.

Exploration of Derivative Scaffolds for Modulating Biomolecular Interactions

The presence of the fluorine atom can enhance binding affinity through favorable interactions with the protein backbone or by influencing the pKa of the carboxylic acid. The sulfur atom of the methylsulfanyl group can act as a hydrogen bond acceptor and can also participate in other non-covalent interactions.

By systematically exploring the chemical space around this scaffold, it may be possible to develop derivatives that can act as inhibitors of enzymes, antagonists of receptors, or modulators of protein-protein interactions. The versatility of the scaffold, with its multiple points for diversification, makes it an attractive starting point for such endeavors. However, it is important to reiterate that at present, the scientific literature lacks specific examples of such applications for derivatives of this compound. The exploration of this chemical space remains a potential area for future research in the fields of chemical biology and ligand design.

Ligand Design Principles Based on the this compound Core

Without specific examples of derivatives of this compound being designed and tested for biological activity, it is not possible to deduce the ligand design principles based on this core. The interplay of the fluoro, methylsulfanyl, and benzoic acid moieties in directing interactions with a biological target remains uncharacterized in the public domain. General principles of medicinal chemistry suggest that the fluorine atom could be used to modulate electronic properties and metabolic stability, while the methylsulfanyl group might engage in hydrophobic or other specific interactions. The carboxylic acid is a common feature for forming salt bridges or hydrogen bonds. However, without concrete examples and associated biological data, these remain theoretical considerations rather than established design principles for this specific scaffold.

Computational and Theoretical Studies on 3 Fluoro 2 Methylsulfanyl Benzoic Acid and Its Derivatives

Prediction of Spectroscopic Properties for Research Characterization

Theoretical NMR and IR Spectral Predictions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. nih.govbohrium.com These predictions are crucial for confirming molecular structures and understanding the electronic environment of atoms and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical ¹H and ¹³C NMR chemical shifts for 3-Fluoro-2-(methylsulfanyl)benzoic acid can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. imist.ma The predicted chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the benzene (B151609) ring.

The fluorine atom at the 3-position is expected to exert a significant deshielding effect on the adjacent aromatic protons and carbons due to its high electronegativity. Conversely, the methylsulfanyl (-SCH₃) group at the 2-position and the carboxylic acid (-COOH) group at the 1-position will also influence the electronic distribution and, consequently, the chemical shifts of the aromatic nuclei. DFT calculations can provide precise values for these shifts, aiding in the assignment of experimental NMR spectra. mdpi.comnih.gov

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. researchgate.net For this compound, key vibrational modes would include:

The O-H stretching of the carboxylic acid group, typically appearing as a broad band.

The C=O stretching of the carbonyl group, which is a strong, sharp absorption.

C-F stretching vibrations.

C-S stretching vibrations associated with the methylsulfanyl group.

Aromatic C-H and C=C stretching and bending modes.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

|---|---|

| ¹H NMR (ppm) | |

| Aromatic CH | 7.0 - 8.2 |

| -SCH₃ | 2.4 - 2.6 |

| -COOH | 10.0 - 13.0 |

| ¹³C NMR (ppm) | |

| Aromatic C | 115 - 140 |

| C=O | 165 - 175 |

| -SCH₃ | 15 - 20 |

| IR (cm⁻¹) | |

| O-H stretch (acid) | 2500 - 3300 (broad) |

| C=O stretch | 1680 - 1710 |

| C-F stretch | 1000 - 1400 |

| C-S stretch | 600 - 800 |

Note: The values in this table are estimations based on typical ranges for similar functional groups and are intended for illustrative purposes. Actual values would be determined through specific computational calculations.

Computational Mass Spectrometry Fragmentation Analysis

Computational mass spectrometry can predict the fragmentation patterns of a molecule upon ionization, which is invaluable for interpreting experimental mass spectra. The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely proceed through several key pathways.

The initial step is the formation of a molecular ion ([M]⁺˙). Subsequent fragmentation would be driven by the stability of the resulting fragments. Common fragmentation pathways for benzoic acids include the loss of small neutral molecules. libretexts.org For this specific compound, likely fragmentation includes:

Loss of a methyl radical (•CH₃): This would occur from the methylsulfanyl group, leading to a stable thionium (B1214772) ion.

Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids.

Decarboxylation (loss of CO₂): This is a characteristic fragmentation of benzoic acids. libretexts.org

Cleavage of the C-S bond: This could lead to the loss of the entire methylsulfanyl group.

The fragmentation of related halogenated thioanisoles has been studied computationally, providing a basis for predicting the behavior of the methylsulfanyl group in this context. researchgate.net

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 186 | Molecular Ion ([M]⁺˙) |

| 171 | [M - CH₃]⁺ |

| 169 | [M - OH]⁺ |

| 142 | [M - CO₂]⁺˙ |

Note: The m/z values are based on the nominal mass of the most common isotopes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway.

For this compound, computational studies could be employed to investigate various reactions, such as electrophilic aromatic substitution. The fluorine and methylsulfanyl substituents will direct incoming electrophiles to specific positions on the aromatic ring. DFT calculations can be used to model the reaction of the benzene ring with an electrophile, determining the relative energies of the possible intermediates and transition states to predict the regioselectivity of the reaction. nih.govnih.gov

The directing effects of sulfur-containing substituents in electrophilic aromatic substitution have been a subject of computational investigation. researchgate.net These studies can provide a framework for understanding how the methylsulfanyl group in this compound influences its reactivity. For instance, modeling the nitration of this compound would involve calculating the energy barriers for electrophilic attack at the C4, C5, and C6 positions to determine the most favorable reaction pathway. acs.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of polysubstituted benzene (B151609) rings often relies on classical, multi-step procedures that may involve harsh reaction conditions, such as high temperatures and the use of strong acid catalysts. Future research will likely focus on developing more efficient and environmentally benign synthetic routes to 3-Fluoro-2-(methylsulfanyl)benzoic acid and its analogs.

Key research objectives in this area include:

Green Chemistry Approaches: There is a growing trend to adopt green methodology in chemical synthesis. nih.gov This involves the use of less hazardous reagents, alternative energy sources (like microwave or photochemical activation), and solvents with a lower environmental impact. For instance, the use of fluorinated alcohols as solvents has gained attention due to their unique properties, such as high polarity and the ability to stabilize specific conformations. nih.gov

Catalytic C-H Functionalization: A significant advancement would be the development of methods for the direct, regioselective functionalization of C-H bonds on a simpler benzoic acid precursor. This would streamline the synthesis, reduce waste, and improve atom economy compared to traditional methods that require pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved control over reaction parameters, enhanced safety for potentially hazardous reactions (e.g., fluorination or nitration), and easier scalability from laboratory to industrial production. A patented synthesis for a related compound, 2-fluoro-3-nitrobenzoic acid, involves steps like nitration, chlorination, fluorination, and oxidation, which could potentially be adapted and optimized within a flow chemistry setup. wipo.int

| Research Approach | Potential Advantage | Relevance to this compound |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety. | Minimizing waste and hazardous byproducts in the synthesis process. |

| C-H Functionalization | Increased efficiency, reduced number of synthetic steps. | Direct introduction of fluoro and methylsulfanyl groups onto a benzoic acid backbone. |

| Flow Chemistry | Enhanced safety, scalability, and reaction control. | Safer handling of reagents and better yield for industrial-scale production. |

Exploration of Underexplored Derivatization Strategies

The three distinct functional groups of this compound—the carboxylic acid, the methylsulfanyl group, and the activated aromatic ring—offer multiple handles for chemical modification. Exploring these derivatization pathways is crucial for unlocking new applications. While specific derivatization of this compound is not widely reported, strategies applied to similar benzoic acids can be extrapolated.

Carboxylic Acid Modification: The carboxyl group is a primary site for derivatization into esters, amides, acid halides, and anhydrides. For example, 3-fluoro-2-methylbenzoic acid has been converted into acetoxy-methylbenzoic anhydride, which demonstrated antibiotic activity. ossila.com Similar transformations could yield novel bioactive compounds or polymer building blocks.

Sulfur Chemistry: The methylsulfanyl group (-SMe) is susceptible to oxidation, which could produce the corresponding sulfoxide (B87167) and sulfone derivatives. These modifications would significantly alter the electronic properties, polarity, and hydrogen-bonding capabilities of the molecule, potentially leading to new biological activities or material properties.

Aromatic Ring Functionalization: The existing substituents direct the position of further electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The regioselectivity of such reactions on this specific substitution pattern remains an area for investigation. ossila.com

Novel Derivatizing Agents: New chemical agents could be employed for unique modifications. For instance, 3-(chlorosulfonyl)benzoic acid has been developed as a novel derivatization agent to enhance the sensitivity of analytical methods for certain lipid classes by introducing a stable charge. nih.govresearchgate.net Developing similar targeted derivatization strategies for this compound could be beneficial for analytical or biological purposes.

Integration into Advanced Materials Science Research

Substituted benzoic acids are valuable building blocks for advanced materials, including liquid crystals and specialized polymers. The specific geometry and combination of functional groups in this compound make it an intriguing candidate for materials science applications.

A key potential application lies in the field of liquid crystals . The related compound, 3-fluoro-2-methylbenzoic acid, is noted as a structural scaffold for bent-core liquid crystals due to the meta-positioning of its functional groups. ossila.com Given the similar 1,2,3-substitution pattern, this compound could be explored as a core fragment for designing new liquid crystalline materials. The presence of the polarizable sulfur atom and the electronegative fluorine atom could influence key properties such as mesophase stability, birefringence, and dielectric anisotropy.

Furthermore, as a functionalized monomer, it could be integrated into polymers such as polyesters or polyamides through its carboxylic acid group. The fluorine and sulfur moieties would impart unique characteristics to the resulting polymer, including:

Modified thermal stability

Altered refractive index

Changes in surface energy and hydrophobicity

Potential for specific interactions or coordination with metal ions

Expansion of its Role in Chemical Biology and Probe Development

Fluorinated benzoic acid derivatives are recognized as important intermediates and building blocks in the synthesis of agrochemicals and pharmaceuticals. ossila.commdpi.com For example, derivatives of related compounds are used to create inhibitors for biological targets like the sodium-glucose transporter 2 (SGLT2) or to synthesize anti-inflammatory agents. ossila.comorgsyn.org

Future research could position this compound as a scaffold for drug discovery. By using its functional groups for derivatization, libraries of novel compounds could be synthesized and screened for biological activity against various targets, such as enzymes or receptors. The fluorine atom is particularly valuable in medicinal chemistry as it can enhance metabolic stability, binding affinity, and membrane permeability.

This compound also holds potential for the development of chemical probes . By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) or a reactive group for covalent labeling, derivatives of this compound could be designed to investigate biological systems. The fluorine atom itself can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and cellular environments without the background noise present in ¹H NMR.

Computational Chemistry Driven Discovery of New Reactivity Profiles

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. To date, no specific computational studies on this compound have been published. However, methodologies applied to similar molecules demonstrate a clear path for future research.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate:

Molecular Structure and Conformation: DFT can predict the stable conformers of the molecule and the rotational barriers of the carboxylic acid and methylsulfanyl groups, which are influenced by intramolecular interactions between the adjacent substituents. mdpi.com

Electronic Properties: These calculations can map the electron density, predict the molecular electrostatic potential, and determine the energies of the frontier molecular orbitals (HOMO/LUMO). This information is crucial for understanding the molecule's reactivity in electrophilic and nucleophilic reactions.

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR) to aid in the characterization of the molecule and its derivatives. mdpi.com

Intermolecular Interactions: Modeling can be used to study how the molecule interacts with itself in the solid state or with solvent molecules. mdpi.com A computational study on pyrazoline derivatives with a benzoic acid moiety successfully rationalized solvent effects on the molecule's optical properties. researchgate.net Similar studies could predict the solubility and interaction profile of this compound.

| Computational Method | Application Area | Potential Insights for this compound |

| Density Functional Theory (DFT) | Reactivity Prediction | Understanding regioselectivity of aromatic substitution. |

| DFT / Ab initio | Structural Analysis | Determining the most stable 3D conformation and intramolecular forces. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Analysis | Predicting UV-Vis absorption spectra for potential dye applications. |

| Molecular Dynamics (MD) | Interaction Simulation | Modeling interactions with biological targets or within a material lattice. |

By leveraging these computational approaches, researchers can efficiently screen for potential applications and design targeted experiments, saving significant time and resources in the exploration of this promising chemical compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-2-(methylsulfanyl)benzoic acid?

- Methodology : The synthesis typically involves halogenation and sulfanylation steps. For analogous compounds (e.g., 3-Chloro-4-(methylsulfanyl)benzoic acid), FeCl₃-catalyzed chlorination under controlled temperature (40–60°C) and pressure is employed . For fluorination, electrophilic substitution using F₂ gas or Selectfluor® in aprotic solvents (e.g., DMF) may be adapted. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields.

Q. How can the purity and structure of this compound be validated?

- Methodology :

- LC-MS/MS : Use a C18 reversed-phase column with mobile phases (0.1% formic acid in water/acetonitrile) for quantification. Monitor [M-H]⁻ ions (expected m/z ~ 214) for molecular confirmation .

- NMR : ¹⁹F NMR (δ ~ -110 ppm for C-F) and ¹H NMR (δ 2.5–3.0 ppm for S-CH₃) confirm substituent positions.

- XRD : For crystalline samples, SHELX software refines unit cell parameters and validates bond lengths/angles .

Q. What analytical techniques are suitable for studying its stability under varying pH?

- Methodology : Conduct accelerated degradation studies in buffers (pH 1–13) at 25–60°C. Monitor hydrolysis via UV-Vis spectroscopy (λ ~ 260 nm for benzoic acid derivatives) and LC-MS to identify degradation products (e.g., desulfanylated or defluorinated intermediates) .

Advanced Research Questions

Q. How do electronic effects of the fluoro and methylsulfanyl groups influence reactivity?

- Methodology :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to compute Fukui indices for electrophilic/nucleophilic attack. The electron-withdrawing fluoro group deactivates the benzene ring, while the methylsulfanyl group donates electrons via resonance, directing substitutions to specific positions .

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) to confirm regioselectivity.

Q. What is the mechanistic pathway for oxidation of the methylsulfanyl group?

- Methodology : Treat the compound with KMnO₄ (acidic conditions) or H₂O₂/CH₃COOH to oxidize -SMe to -SO₃H. Monitor intermediates via stopped-flow IR spectroscopy. Kinetic studies (Arrhenius plots) reveal activation energy barriers, while GC-MS identifies volatile byproducts (e.g., SO₂) .

Q. How can computational modeling predict its interactions with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB: 5KIR). MD simulations (GROMACS) assess binding stability. Correlate with in vitro assays (IC₅₀ measurements) to validate inhibition potency .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.